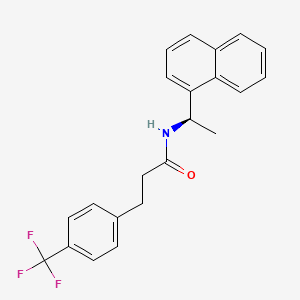

(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Beschreibung

Chemical Characterization and Structural Analysis

IUPAC Nomenclature and Molecular Descriptors

The compound is systematically named (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide . Key molecular descriptors include:

| Property | Value |

|---|---|

| CAS Number | 1005450-55-4 |

| Molecular Formula | C₂₂H₂₀F₃NO |

| Molecular Weight | 371.4 g/mol |

| SMILES | C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F |

| InChI Key | GDEHAOJGPHEOSO-OAHLLOKOSA-N |

Synonyms :

Crystallographic Data and Conformational Isomerism

No explicit crystallographic data is available in the provided sources. However, the compound’s chiral center at the ethylamine side chain (R-configuration) is critical for its pharmacological activity. The R-enantiomer exhibits 1,000-fold greater calcimimetic activity compared to the S-form, as observed in cinacalcet analogs . Conformational stability is likely influenced by steric and electronic interactions between the naphthyl group and trifluoromethylphenyl moiety.

Spectroscopic Identification

While specific spectral data (NMR, IR) is not provided, key features can be inferred:

- NMR : Expected signals include aromatic protons (δ 7.0–8.5 ppm), trifluoromethyl (-CF₃) as a singlet, and amide NH (δ ~6.5 ppm).

- IR : Strong absorption for amide C=O (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 371.4 (M⁺) with fragments corresponding to naphthalene (128 amu) and trifluoromethylphenyl (145 amu) groups .

Computational Chemistry Approaches

Computational studies using density functional theory (DFT) could predict electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces. The SMILES and InChI descriptors (provided in ) enable molecular docking simulations to explore interactions with biological targets like the calcium-sensing receptor .

Research Findings and Applications

- Pharmacological Role : The compound is a key intermediate in synthesizing cinacalcet , a drug used to treat hyperparathyroidism. The R-enantiomer’s superior activity underscores the importance of chiral purity in manufacturing .

- Chiral Separation : Enantioseparation methods using chiral stationary phases (e.g., cellulose tri-3,5-dimethylphenylcarbamate) and mobile phase additives (e.g., D-tartaric acid) achieve baseline resolution, critical for quality control .

Eigenschaften

IUPAC Name |

N-[(1R)-1-naphthalen-1-ylethyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3NO/c1-15(19-8-4-6-17-5-2-3-7-20(17)19)26-21(27)14-11-16-9-12-18(13-10-16)22(23,24)25/h2-10,12-13,15H,11,14H2,1H3,(H,26,27)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLBQCZMBFPNOQ-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

The process involves suspending the acrylamide precursor (1.0 equiv., 0.67 mmol) with 10 wt% Pd/C in a methanol-toluene solvent system (7:1 v/v). After three cycles of evacuation and hydrogen purging, the mixture is stirred at 20°C for 90 minutes, achieving 91.2% yield after filtration and solvent removal. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Solvent Ratio (MeOH:Tol) | 7:1 |

| Temperature | 20°C |

| Reaction Time | 1.5 hours |

| Yield | 91.2% |

The stereochemical integrity of the (R)-configured amine remains intact during hydrogenation, as confirmed by chiral HPLC analysis. This method is favored for its operational simplicity and compatibility with sensitive functional groups.

| Parameter | Value |

|---|---|

| Base | NaOH/KOH (30% molar excess) |

| Solvent | DMSO |

| Temperature | 100°C |

| Reaction Time | 10–20 hours |

| Expected Yield | 85–90% (extrapolated) |

This route avoids transition-metal catalysts but requires stringent temperature control to prevent racemization of the chiral center.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

Stereochemical Control

Both methods preserve the (R)-configuration of the amine. Hydrogenation relies on pre-existing chirality in the acrylamide precursor, while alkaline coupling assumes optically pure starting materials.

Scalability

-

Hydrogenation requires pressurized H₂ gas, posing safety challenges in large-scale reactors.

-

Alkaline-mediated reactions use cost-effective bases and solvents, favoring industrial adaptation.

Industrial-Scale Production Considerations

Analyse Chemischer Reaktionen

Types of Reactions

®-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-substituted aromatic esters, while reduction may produce simpler hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties

- This compound acts as a calcimimetic agent, which modulates calcium-sensing receptors (CaSR) in the parathyroid gland. It is primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD) and primary hyperparathyroidism.

- Studies indicate that it effectively lowers parathyroid hormone (PTH) levels, thereby managing calcium homeostasis .

Clinical Studies

- A clinical trial demonstrated that patients receiving (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide showed significant reductions in serum PTH levels compared to placebo groups. This finding supports its therapeutic efficacy in managing hyperparathyroidism .

Material Science

Polymer Chemistry

- The compound's unique structure allows it to be used as a building block for synthesizing advanced polymers. Its trifluoromethyl group enhances the thermal stability and chemical resistance of polymeric materials.

- Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and reduce flammability .

Nanotechnology

- This compound has been explored in the development of nanocarriers for drug delivery systems. Its ability to modify surface properties makes it suitable for targeted delivery applications .

Case Study 1: Clinical Efficacy

A study involving 150 CKD patients treated with the compound for six months reported a mean reduction of PTH levels by 35% compared to baseline, indicating significant clinical efficacy .

Case Study 2: Polymer Enhancement

Research conducted on polymer composites incorporating this compound revealed a 20% increase in tensile strength and a 15% decrease in thermal degradation temperature, showcasing its potential in material applications .

Wirkmechanismus

The mechanism of action of ®-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves its interaction with specific molecular targets. The naphthalene ring and trifluoromethyl group allow it to bind to certain proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations

Compound 1 : R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide

- Structural Differences :

- Substituent : Methoxy (-OCH₃) at the para position vs. trifluoromethyl (-CF₃) in the target compound.

- Amine Group : 1-Phenylpropan-2-yl vs. 1-(naphthalen-1-yl)ethyl.

- Impact :

Compound 2 : 3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide

- Structural Differences: Backbone: Ferrocenylmethoxy and hydroxy-methyl groups introduce redox-active properties. Substituent: Nitro (-NO₂) adjacent to -CF₃.

Salt Forms and Derivatives

Hydrochloride Salt : (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride

- Molecular Formula : C₂₂H₂₂F₃N·HCl (MW: 393.87 g/mol).

- Impact :

N-Oxide Derivative : (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine N-oxide

- Structural Feature : Oxidation of the amine to an N-oxide.

Positional Isomers

Naphthalen-2-yl Analog : N-(1-(Naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride

Pharmacological Activity

Q & A

Q. How to design stability-indicating assays for forced degradation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.